molecular formula C11H10N2O3 B1336186 ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate CAS No. 626604-80-6

ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

Cat. No. B1336186
M. Wt: 218.21 g/mol
InChI Key: CCFIFACOXYODQN-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is a chemical compound with a molecular weight of 218.21 . The IUPAC name of this compound is ethyl oxo (1H-pyrrolo [2,3-b]pyridin-3-yl)acetate .


Molecular Structure Analysis

The InChI code for ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is 1S/C11H10N2O3/c1-2-16-11(15)9(14)8-6-13-10-7(8)4-3-5-12-10/h3-6H,2H2,1H3, (H,12,13) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate has a molecular weight of 218.21 .

Scientific Research Applications

Application 1: Cancer Therapy

  • Scientific Field : Oncology
  • Summary of the Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors . Therefore, these compounds represent an attractive strategy for cancer therapy .
  • Results or Outcomes : Among the series of 1H-pyrrolo[2,3-b]pyridine derivatives, compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Application 2: Antibacterial Activity

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : Ethyl 2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates, which share structural similarities with your compound, were synthesized and evaluated for their antibacterial properties .
  • Methods of Application : The compounds were synthesized by reaction of 3-formyl-2-selenoquinolines with diethyl malonate in the presence of catalytic amounts of piperidine .
  • Results or Outcomes : The newly synthesized compounds were found to exhibit a wide spectrum of antibacterial activity. In particular, compounds 4d and 4e were highly active against S. aureus and M. roseus species .

Application 3: Kinase Inhibition

  • Scientific Field : Biochemistry
  • Summary of the Application : Pyrrolopyrazine derivatives, which share structural similarities with your compound, have shown significant activity on kinase inhibition .
  • Results or Outcomes : According to the findings, 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .

Application 4: Antimicrobial Activity

  • Scientific Field : Microbiology
  • Summary of the Application : Pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .
  • Results or Outcomes : According to the findings, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .

Application 5: Antiviral Activities

  • Scientific Field : Virology
  • Summary of the Application : Pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .
  • Results or Outcomes : According to the findings, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .

Application 6: Kinase Inhibition

  • Scientific Field : Biochemistry
  • Summary of the Application : 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .
  • Results or Outcomes : According to the findings, 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .

properties

IUPAC Name

ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)9(14)8-6-13-10-7(8)4-3-5-12-10/h3-6H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFIFACOXYODQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CNC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30420737
Record name Ethyl oxo(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

CAS RN

626604-80-6
Record name Ethyl oxo(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
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ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
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ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Reactant of Route 4
ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Reactant of Route 5
ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Reactant of Route 6
ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

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